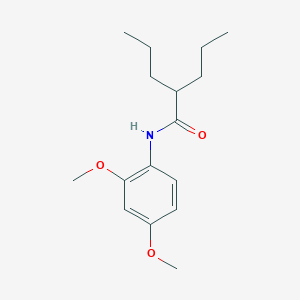
N-(2,4-dimethoxyphenyl)-2-propylpentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethoxyphenyl)-2-propylpentanamide, also known as propylhexedrine, is a synthetic compound that belongs to the class of psychoactive stimulants. It is a derivative of methamphetamine and has been used for various purposes, including as a nasal decongestant and a recreational drug. However, in recent years, propylhexedrine has gained attention for its potential therapeutic applications in scientific research.
Mechanism of Action
Propylhexedrine works by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. It acts as a releasing agent, promoting the release of these neurotransmitters from their storage sites. This leads to increased activity in the brain and a feeling of increased energy and alertness.
Biochemical and Physiological Effects
Propylhexedrine has been found to have various biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause vasoconstriction. It also increases body temperature and can lead to sweating and dehydration. In addition, it can cause euphoria, increased sociability, and improved cognitive function.
Advantages and Limitations for Lab Experiments
Propylhexedrine has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It also has a well-defined mechanism of action, allowing for precise control of its effects. However, N-(2,4-dimethoxyphenyl)-2-propylpentanamideine also has limitations. It is a controlled substance and must be handled with care to prevent misuse. It can also have significant side effects, such as cardiovascular complications and addiction potential.
Future Directions
There are several future directions for research on N-(2,4-dimethoxyphenyl)-2-propylpentanamideine. One area of interest is its potential use in treating substance use disorders, particularly in reducing cravings for drugs such as cocaine and methamphetamine. Another area of interest is its potential use in enhancing cognitive function, particularly in individuals with cognitive impairments. Finally, research on the long-term effects of N-(2,4-dimethoxyphenyl)-2-propylpentanamideine use is needed to fully understand its safety and efficacy.
Synthesis Methods
Propylhexedrine is synthesized from the precursor compound, methamphetamine. The synthesis involves the reduction of the nitro group of methamphetamine using a reducing agent such as hydrogen gas or iron powder, followed by the addition of a propyl group to the resulting amine using a Friedel-Crafts reaction. The final product is then purified through recrystallization.
Scientific Research Applications
Propylhexedrine has been studied for its potential therapeutic applications in various scientific research fields. It has been found to have anxiolytic and antidepressant effects, making it a potential treatment for anxiety and depression. It has also been studied for its potential use in treating attention deficit hyperactivity disorder (ADHD) and narcolepsy.
properties
Molecular Formula |
C16H25NO3 |
|---|---|
Molecular Weight |
279.37 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-propylpentanamide |
InChI |
InChI=1S/C16H25NO3/c1-5-7-12(8-6-2)16(18)17-14-10-9-13(19-3)11-15(14)20-4/h9-12H,5-8H2,1-4H3,(H,17,18) |
InChI Key |
KWMOECUUPNDFOB-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)NC1=C(C=C(C=C1)OC)OC |
Canonical SMILES |
CCCC(CCC)C(=O)NC1=C(C=C(C=C1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(2-Chlorophenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one](/img/structure/B290270.png)
![3-{[(1E)-(3,4-dimethoxyphenyl)methylene]amino}-2-methylquinazolin-4(3H)-one](/img/structure/B290277.png)

![4-[3,5,6-Trifluoro-4-(4-nitrophenoxy)pyridin-2-yl]morpholine](/img/structure/B290279.png)
![Methyl 3-[(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B290280.png)
![8-(4-methoxyphenyl)-9-[(2-phenylethyl)sulfanyl]-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290286.png)
![9-(butylsulfanyl)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290290.png)
![8-benzyl-9-(methylsulfanyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290292.png)
![1-{[2-(dodecylsulfanyl)ethoxy]methyl}-5-fluoro-2,4(1H,3H)-pyrimidinedione](/img/structure/B290293.png)
![Diphenyl {4-nitrophenyl}{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}methylphosphonate](/img/structure/B290294.png)
methylphosphonate](/img/structure/B290295.png)
![methyl (3-ethyl-2-[(4-methoxyanilino)carbothioyl]-2-oxido-4-oxo-3,4-dihydro-1,3,2-benzodiazaphosphinin-1(2H)-yl)acetate](/img/structure/B290296.png)
